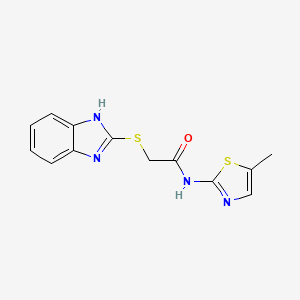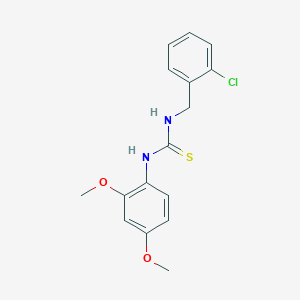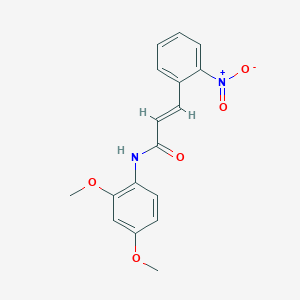
N-(2,4-difluorophenyl)-N'-2-pyridinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-2-pyridinylurea, also known as DFP-PU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds called urea derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-N'-2-pyridinylurea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are known to play a critical role in cancer cell proliferation and survival.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(2,4-difluorophenyl)-N'-2-pyridinylurea in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using N-(2,4-difluorophenyl)-N'-2-pyridinylurea is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-(2,4-difluorophenyl)-N'-2-pyridinylurea. One area of interest is the development of more potent and selective analogs of this compound that can target specific cancer cell types. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of N-(2,4-difluorophenyl)-N'-2-pyridinylurea. Finally, further research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-N'-2-pyridinylurea and its potential applications in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-N'-2-pyridinylurea can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-4,6-difluorophenyl isocyanate with 2-aminopyridine in the presence of a base such as triethylamine. This reaction results in the formation of N-(2,4-difluorophenyl)-N'-2-pyridinylurea as a white crystalline solid.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been used in a wide range of scientific research applications. One of the primary applications of this compound is in the field of oncology. N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O/c13-8-4-5-10(9(14)7-8)16-12(18)17-11-3-1-2-6-15-11/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJMLCWZDRHEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)

![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)





![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)
